

Benzthiazuron-d3: A Technical Guide to its Physical and Chemical Characteristics

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Compound of Interest

Compound Name: *Benzthiazuron-d3*

Cat. No.: *B12402998*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Benzthiazuron-d3**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable methodologies.

Core Physical and Chemical Properties

Benzthiazuron-d3 is the deuterated analogue of Benzthiazuron, a selective pre-emergence herbicide. The introduction of deuterium isotopes makes it a valuable internal standard for quantitative analysis and a tracer in metabolic studies.^{[1][2]} Below is a summary of its key physical and chemical properties.

Property	Value	Reference(s)
IUPAC Name	1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea	[1]
Synonyms	Benzthiazuron-d3	[1]
CAS Number	Not available for deuterated form; 1929-88-0 for unlabeled compound	[3]
Molecular Formula	C ₉ H ₆ D ₃ N ₃ OS	[1][2]
Molecular Weight	210.27 g/mol	[1][2]
Physical State	Assumed to be a white to off-white solid	
Melting Point	~265 °C (for unlabeled Benzthiazuron)	[4]
Boiling Point	Data not available	
Water Solubility	~12 mg/L at 20 °C (for unlabeled Benzthiazuron)	[4]
pKa	~8.89 (Predicted for unlabeled Benzthiazuron)	[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of **Benzthiazuron-d3**.

Spectroscopic Data	Description
Mass Spectrometry	The deuterated methyl group leads to a characteristic mass shift of +3 Da compared to the unlabeled compound. This allows for clear differentiation in mass spectrometric analyses. The fragmentation pattern is expected to be similar to that of Benzthiazuron.
NMR Spectroscopy	In ^1H NMR, the signal corresponding to the methyl protons will be absent. In ^{13}C NMR, the carbon of the deuterated methyl group will exhibit a multiplet due to C-D coupling and will be significantly less intense. The chemical shifts of other carbons will be largely unaffected.
IR Spectroscopy	The C-D stretching vibrations will appear at a lower frequency (around $2100\text{--}2250\text{ cm}^{-1}$) compared to the C-H stretching vibrations (around $2850\text{--}3000\text{ cm}^{-1}$) of the unlabeled compound.

Experimental Protocols

Detailed methodologies are essential for the accurate analysis of **Benzthiazuron-d3**. Below are representative protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantification of **Benzthiazuron-d3** in various matrices.

- Instrumentation: HPLC system with a UV or mass spectrometric detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for phenylurea herbicides. A typical gradient could be:

- Start with 20% acetonitrile, hold for 2 minutes.
- Linearly increase to 90% acetonitrile over 10 minutes.
- Hold at 90% acetonitrile for 3 minutes.
- Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection:
 - UV: 240 nm.
 - MS/MS: Electrospray ionization (ESI) in positive mode. Monitor for the specific parent and daughter ion transitions of **Benzthiazuron-d3**.
- Standard Preparation: Prepare a stock solution of **Benzthiazuron-d3** in a suitable solvent such as acetonitrile or methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
- Sample Preparation: The sample preparation will depend on the matrix. For soil or plant tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed, followed by a cleanup step using dispersive solid-phase extraction (dSPE). For water samples, solid-phase extraction (SPE) with a C18 cartridge can be used to concentrate the analyte and remove interfering substances.

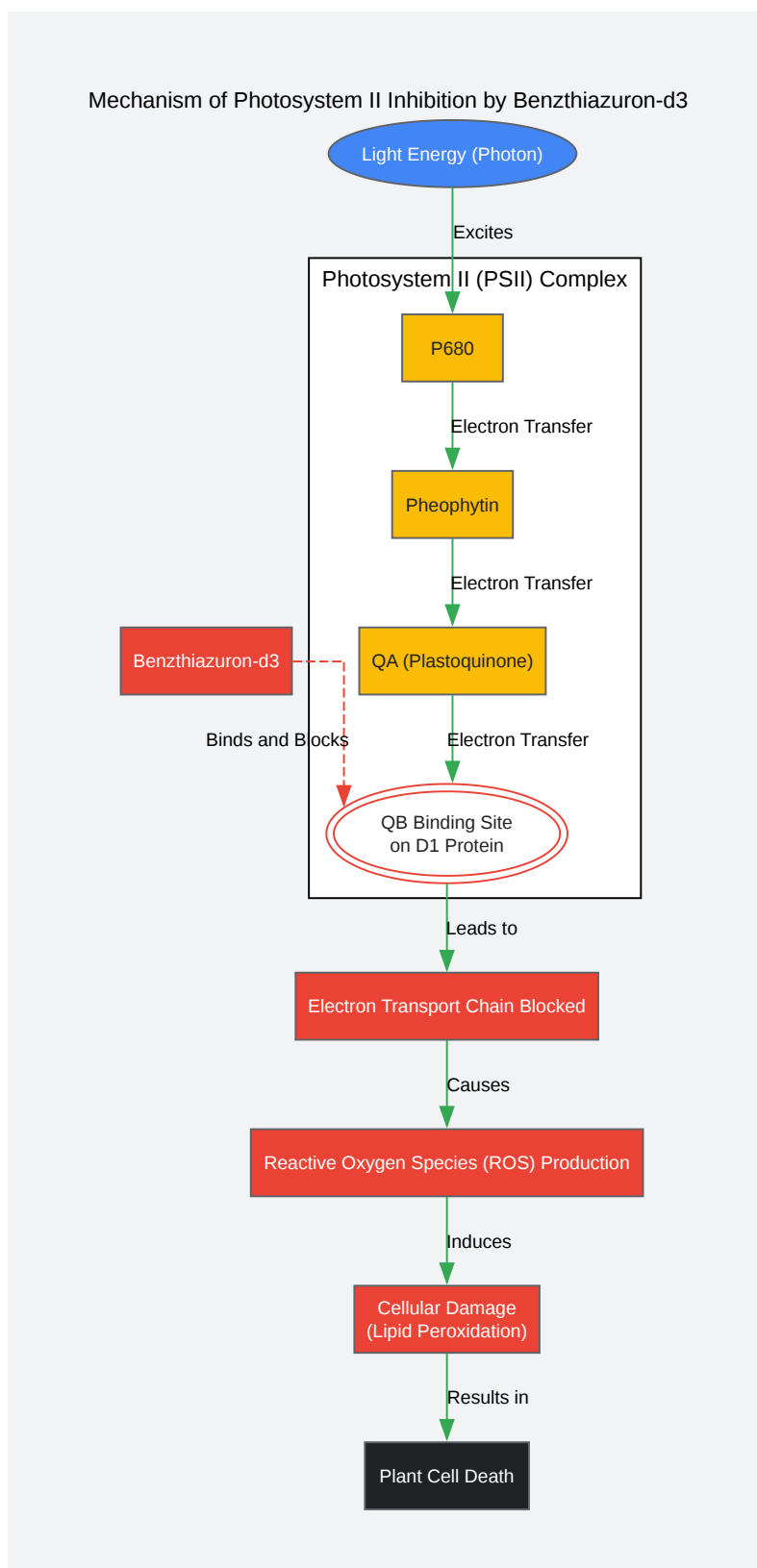
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
- Sample Preparation: Dissolve an appropriate amount of **Benzthiazuron-d3** in the chosen deuterated solvent.

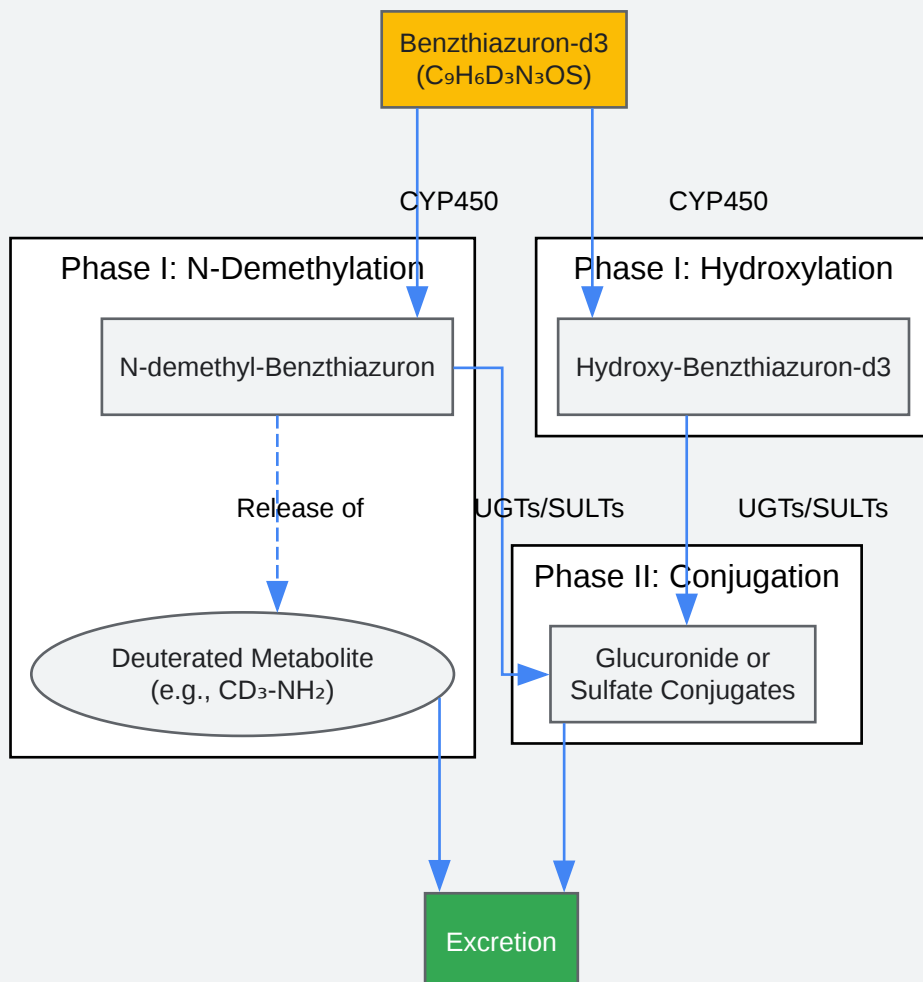
- Experiments:
 - ^1H NMR: To confirm the absence of the N-methyl proton signal.
 - ^{13}C NMR: To observe the characteristic signals of the benzothiazole and urea moieties. The signal for the deuterated methyl carbon will be a low-intensity multiplet.
 - 2D NMR (COSY, HSQC, HMBC): To confirm the overall structure and assignments if necessary.

Mode of Action: Photosystem II Inhibition

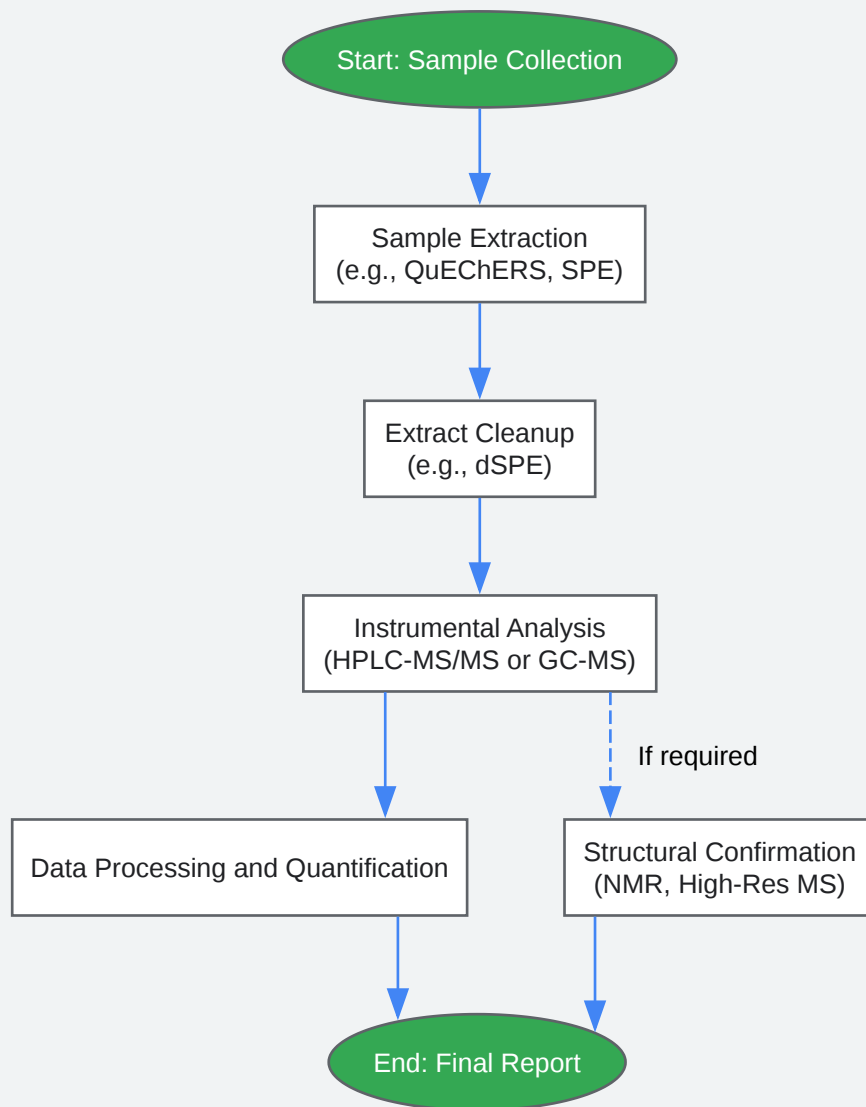
Benzthiazuron, like other phenylurea herbicides, acts by inhibiting photosynthesis at Photosystem II (PSII). It binds to the D1 protein of the PSII complex, blocking the binding site of plastoquinone (QB). This disruption of the electron transport chain leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death.



Proposed Metabolic Pathway of Benzthiazuron-d3



Experimental Workflow for Benzthiazuron-d3 Analysis



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